Mechanistic Distinction from C34
Enfuvirtide (T-20) exhibits a mechanistically distinct binding profile compared to the in-class fusion inhibitor C34. While C34 competes with the viral HR2 domain to form a stable, non-fusogenic six-helix bundle (6HB) with the gp41 N-terminal heptad repeat (NHR), T-20 cannot form a stable 6HB with N-peptides [1]. Instead, T-20 interacts with the viral NHR to form unstable or insoluble complexes and its anti-HIV activity is significantly abrogated by peptides derived from the membrane-spanning domain in gp41 and the coreceptor binding site in gp120, indicating a multi-site targeting mechanism [2].
| Evidence Dimension | Six-helix bundle formation with NHR peptides |
|---|---|
| Target Compound Data | Unstable/insoluble complexes; no stable 6HB |
| Comparator Or Baseline | C34 forms stable 6HB with NHR peptides |
| Quantified Difference | Qualitative difference in complex stability |
| Conditions | In vitro peptide-peptide interaction assays using N-peptides derived from HIV-1 gp41 NHR region |
Why This Matters
This mechanistic divergence explains why enfuvirtide and C34 have non-overlapping resistance profiles and cannot be used interchangeably in salvage therapy.
- [1] Liu S, Lu H, Niu J, Xu Y, Wu S, Jiang S. Different from the HIV fusion inhibitor C34, the anti-HIV drug Fuzeon (T-20) inhibits HIV-1 entry by targeting multiple sites in gp41 and gp120. J Biol Chem. 2005;280(12):11259-11273. View Source
- [2] Xu W, Pu J, Su S, et al. Revisiting the mechanism of enfuvirtide and designing an analog with improved fusion inhibitory activity by targeting triple sites in gp41. AIDS. 2019;33(10):1545-1555. View Source
